2-(Azetidin-3-yloxy)butanamide
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Overview
Description
2-(Azetidin-3-yloxy)butanamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(Azetidin-3-yloxy)butanamide, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods: Industrial production methods for this compound typically involve bulk custom synthesis and procurement . These methods ensure the compound is available in large quantities for research and development purposes.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-yloxy)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s azetidine ring is particularly reactive due to the ring strain, making it susceptible to nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include organometallic reagents, alkyl halides, and primary amines . Reaction conditions often involve the use of catalysts such as copper(II) triflate and microwave irradiation to facilitate the reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the alkylation of azetidines can yield bis-functionalized azetidines with various substituents .
Scientific Research Applications
2-(Azetidin-3-yloxy)butanamide has several scientific research applications, particularly in organic synthesis and medicinal chemistry. The compound’s azetidine ring is a valuable scaffold for the development of new pharmaceuticals due to its unique reactivity and stability . Additionally, azetidines are used as motifs in drug discovery, polymerization, and chiral templates .
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)butanamide involves its interaction with molecular targets and pathways in biological systems. The compound’s azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various biologically active intermediates . These intermediates can interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(Azetidin-3-yloxy)butanamide include other azetidines and aziridines. Azetidines are four-membered nitrogen-containing heterocycles, while aziridines are three-membered nitrogen-containing heterocycles .
Uniqueness: this compound is unique due to its specific structure, which includes an azetidine ring and a butanamide moiety. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable for various applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)butanamide |
InChI |
InChI=1S/C7H14N2O2/c1-2-6(7(8)10)11-5-3-9-4-5/h5-6,9H,2-4H2,1H3,(H2,8,10) |
InChI Key |
RJZBQOYQXZBSRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)OC1CNC1 |
Origin of Product |
United States |
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